

Camizestrant SERENA-6 trial design phase III

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Compound Focus: Camizestrant

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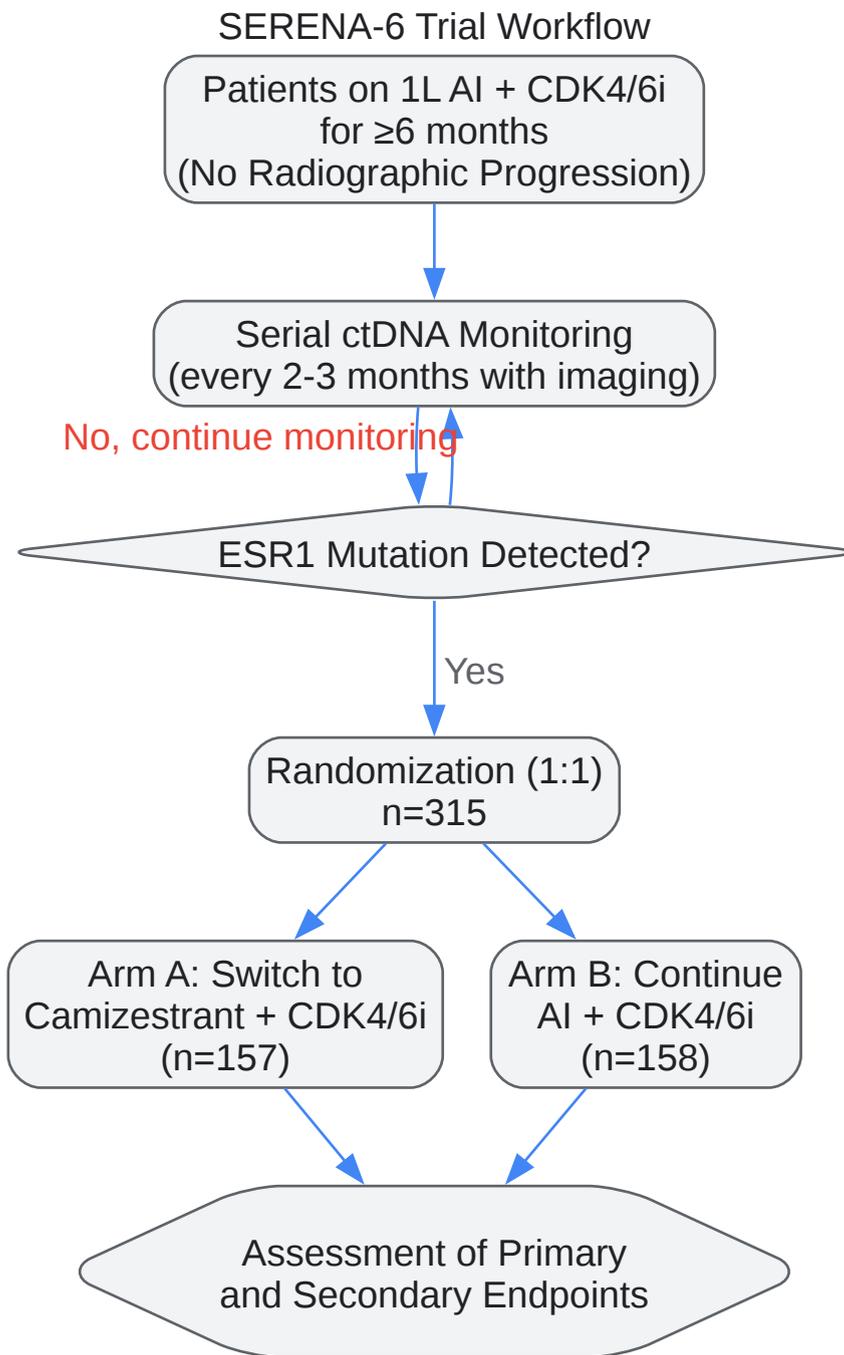
Trial Rationale and Objective

The SERENA-6 trial addresses a critical challenge in managing **hormone receptor-positive, HER2-negative advanced breast cancer**: acquired resistance to first-line endocrine therapy [1].

A key driver of this resistance is the emergence of **mutations in the *ESR1* gene**, which encodes the estrogen receptor. These mutations develop in approximately 30-40% of patients receiving an aromatase inhibitor plus a CDK4/6 inhibitor and are associated with poor outcomes [2] [3]. SERENA-6 investigated a paradigm of **proactive intervention** by using circulating tumor DNA analysis to detect *ESR1* mutations before radiographic disease progression occurs [4]. The primary objective was to determine if switching the endocrine therapy to **camizestrant**, while continuing the same CDK4/6 inhibitor, could prolong progression-free survival compared to continuing with the original aromatase inhibitor [1].

Trial Design and Methodology

SERENA-6 is a global, **double-blind, randomized, placebo-controlled Phase III trial** [5]. Its innovative, two-step ctDNA-guided design is outlined in the workflow below.



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Key Eligibility Criteria

- **Patient Population:** Adults with histologically confirmed, locally advanced or metastatic **HR-positive, HER2-negative breast cancer** [5] [6].

- **Prior Therapy:** Must have been receiving first-line treatment with an **aromatase inhibitor and a CDK4/6 inhibitor** for at least 6 months with no evidence of radiographic disease progression [4] [6].
- **Mutation Status:** Detection of an emergent *ESR1* mutation in ctDNA during screening, without clinical progression [1].

Interventions and Endpoints

- **Experimental Arm:** Switch from aromatase inhibitor to oral **camizestrant 75 mg once daily**, while continuing the same CDK4/6 inhibitor [6].
- **Control Arm:** Continue with the original aromatase inhibitor and CDK4/6 inhibitor regimen [1].
- **Primary Endpoint: Investigator-assessed Progression-Free Survival** [1] [5].
- **Key Secondary Endpoints:** Overall survival, time to second progression, chemotherapy-free survival, patient-reported outcomes, and safety [1] [2].

Efficacy and Safety Results

Positive results from a planned interim analysis were presented at the 2025 American Society of Clinical Oncology Annual Meeting.

Primary Efficacy Endpoint: Progression-Free Survival [2]

Treatment Arm	Median PFS (Months)	Hazard Ratio (HR)	95% CI	p-value
Camizestrant + CDK4/6 inhibitor (n=155)	16.0	0.44	0.31–0.60	p < 0.00001
Aromatase Inhibitor + CDK4/6 inhibitor (n=155)	9.2			

The **camizestrant** combination **reduced the risk of disease progression or death by 56%**. The PFS benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].

Patient-Reported Outcomes (PROs) [7] [6] PROs were a pre-specified secondary endpoint, assessed using EORTC QLQ-C30 and QLQ-BR23 questionnaires.

Domain	Median Time to Deterioration (Months)	Hazard Ratio (HR)	95% CI
Global Health Status/QoL	23.0 vs 6.4	0.53	0.33–0.82
Pain	16.6 vs 6.5	0.57	0.37–0.86
Physical Functioning	23.0 vs 15.7	0.74	0.44–1.24
Emotional Functioning	Not Reached	0.51	0.29–0.87

PRO data showed that switching to **camizestrant** significantly delayed the deterioration of global health status and key cancer-related symptoms, supporting the clinical benefit of early intervention [2] [7].

Safety Profile [2]

- The safety profile was consistent with the known profiles of each drug. The most common Grade ≥ 3 adverse events were hematological, typical of CDK4/6 inhibitors.
- A unique, low-grade adverse event of **photopsia** was associated with **camizestrant**. This was described as brief, reversible flashes of light in peripheral vision, did not impact daily activities or visual acuity, and led to very low discontinuation rates [2] [4].

Experimental Protocol: ctDNA Monitoring

The trial's innovative methodology for detecting molecular resistance is a key component for researchers to consider.

- **Assay Principle:** The trial used a **circulating tumor DNA-guided approach** to detect the emergence of *ESR1* mutations in plasma [2] [5]. This "liquid biopsy" technique provides a non-invasive method for monitoring molecular progression.
- **Sample Collection:** Blood samples for ctDNA analysis were collected serially, typically aligned with routine radiographic tumor assessment visits [4] [3].
- **Testing Frequency:** In the trial, ctDNA was monitored approximately **every 2 to 3 months** while patients were on first-line therapy [3]. This frequency was practical and effective for identifying

emerging mutations in a timely manner.

- **Actionable Threshold:** Upon detection of one or more *ESR1* mutations in the absence of radiographic progression, a patient became eligible for randomization [1] [3]. The benefit of **camizestrant** was observed across all *ESR1* mutation types [3].

Key Insights and Future Directions

The SERENA-6 trial successfully establishes a **new paradigm in breast cancer management**. It demonstrates that proactive monitoring for resistance mutations and early therapeutic intervention before clinical progression can significantly improve patient outcomes [4] [3].

Based on these results, **camizestrant** in combination with a CDK4/6 inhibitor has been granted **Breakthrough Therapy Designation** by the US FDA for this indication [2]. The trial will continue to assess key secondary endpoints, including overall survival. Future research may explore applying this "switch" paradigm to other emergent resistance mechanisms, such as *PIK3CA* mutations [3].

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